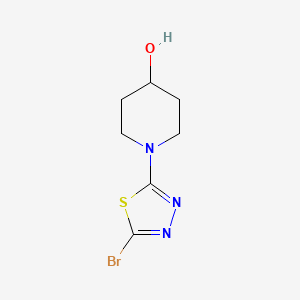

1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidin-4-ol

Description

Properties

Molecular Formula |

C7H10BrN3OS |

|---|---|

Molecular Weight |

264.15 g/mol |

IUPAC Name |

1-(5-bromo-1,3,4-thiadiazol-2-yl)piperidin-4-ol |

InChI |

InChI=1S/C7H10BrN3OS/c8-6-9-10-7(13-6)11-3-1-5(12)2-4-11/h5,12H,1-4H2 |

InChI Key |

TWORAIYLUGTAQR-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1O)C2=NN=C(S2)Br |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 2-Amino-5-bromothiadiazole is a common precursor for the synthesis of this compound. It serves as the thiadiazole ring source and provides the bromine substituent at the 5-position.

- Piperidin-4-ol or its protected derivatives are used to introduce the piperidine moiety with a hydroxyl group at the 4-position.

General Synthetic Strategy

The synthesis typically involves a nucleophilic substitution reaction between 2-amino-5-bromothiadiazole and a piperidin-4-ol derivative under basic conditions, followed by purification steps. The reaction is often conducted in ethanol or similar solvents under reflux or sealed tube conditions to facilitate the coupling.

Detailed Synthetic Procedure

A representative preparation method based on literature and experimental data is as follows:

| Step | Reagents and Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-Amino-5-bromothiadiazole (1 equiv), piperidin-4-ol (0.5 equiv), sodium bicarbonate (6 equiv), ethanol, sealed tube, 75-80 °C, 48 h | Reaction mixture heated to promote nucleophilic substitution of amino group on thiadiazole with piperidin-4-ol | 97% | High yield reported under sealed tube conditions with sodium bicarbonate as base |

| 2 | Work-up: Cooling, filtration, solvent evaporation, purification by silica gel chromatography using methanol/dichloromethane gradient | Isolation and purification of the product | - | Purification essential to obtain analytically pure compound |

This method is adapted from procedures used for related thiadiazole derivatives and cyclic amines, demonstrating robust and efficient coupling under mild conditions.

Alternative Approaches

Use of Triethylamine as Base: Instead of sodium bicarbonate, triethylamine can be used as a base in ethanol, with the work-up involving solvent evaporation and trituration to isolate the product. This method also affords high yields but may require careful removal of triethylamine residues.

Boc-Protected Intermediates: In some synthetic routes, the piperidin-4-ol moiety is introduced as a Boc-protected amine, which is then deprotected after coupling with 2-amino-5-bromothiadiazole. This approach allows for better control of regioselectivity and purification.

Reaction Mechanism Insights

The key step in the preparation is the nucleophilic aromatic substitution (S_NAr) on the 2-amino-5-bromothiadiazole ring by the piperidin-4-ol amine group. The electron-deficient thiadiazole ring activated by the bromine substituent facilitates this substitution under basic conditions.

Data Table Summarizing Preparation Parameters

Research Findings and Optimization Notes

- The use of sealed tube heating improves reaction rates and yields by maintaining solvent volume and pressure.

- Sodium bicarbonate is preferred for its mild basicity and ease of removal during work-up, minimizing side reactions.

- Purification by silica gel chromatography using a gradient of methanol in dichloromethane effectively separates the product from unreacted starting materials and by-products.

- The reaction tolerates various cyclic amines, indicating the robustness of the method for structural analog synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the piperidin-4-ol moiety can be oxidized to form a ketone.

Reduction: The bromine atom in the thiadiazole ring can be reduced to form the corresponding thiadiazole derivative.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a thiadiazole derivative without the bromine atom.

Substitution: Formation of various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidin-4-ol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and anticancer activities.

Medicine: Explored as a potential therapeutic agent due to its biological activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 1-(5-bromo-1,3,4-thiadiazol-2-yl)piperidin-4-ol can be contextualized by comparing it to structurally related 1,3,4-thiadiazole derivatives. Key analogs and their activities are summarized in Table 1 .

Table 1: Comparison of this compound with Structural Analogs

Key Observations :

Substituent-Driven Activity :

- The bromine atom in the target compound may enhance electrophilicity and binding to cysteine-rich parasitic enzymes (e.g., in Leishmania), similar to nitroheteroaryl analogs (e.g., nitrofuran/thiophene derivatives) that disrupt redox cycling in parasites .

- Piperidin-4-ol contributes to solubility and hydrogen-bonding interactions, as seen in the 5-HT1F antagonist analog, where the hydroxyl group stabilizes receptor binding .

Antiparasitic vs. Anticancer Applications :

- Nitroheteroaryl-thiadiazoles (e.g., nitrofuran derivatives) show potent anti-leishmanial activity (ED50 < 3 μM) , whereas thiadiazoles with bulky aryl groups (e.g., trimethoxyphenyl) exhibit moderate anticancer effects . The bromine substituent in the target compound may favor antiparasitic over anticancer activity due to smaller steric hindrance.

Receptor Selectivity: The quinolin-3-yl-piperidin-4-ol analog demonstrates high selectivity for 5-HT1F receptors (Ki: 47 nM) over 5-HT1A, highlighting the role of aromatic substituents in receptor specificity . The bromine atom in the target compound could similarly modulate selectivity for parasitic vs. human targets.

Synthetic Accessibility :

- The target compound’s synthesis likely follows established routes for 1,3,4-thiadiazoles, such as cyclization of thiosemicarbazides or coupling reactions, as seen in tert-butyl-protected analogs .

Biological Activity

1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidin-4-ol is a heterocyclic compound notable for its unique structure, which integrates a brominated thiadiazole ring with a piperidin-4-ol moiety. This compound has garnered attention in medicinal chemistry due to its potential antimicrobial and anticancer properties. The presence of the bromine atom enhances its reactivity, making it a subject of various biological studies aimed at understanding its therapeutic applications.

The molecular formula of this compound is with a molecular weight of approximately 264.15 g/mol. Its structural characteristics are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C7H10BrN3OS |

| Molecular Weight | 264.15 g/mol |

| IUPAC Name | This compound |

| InChI Key | TWORAIYLUGTAQR-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCC1O)C2=NN=C(S2)Br |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes involved in microbial growth and cancer cell proliferation. The mechanism may involve binding to active sites on enzymes or receptors, leading to modulation of their activity. This interaction can trigger pathways associated with apoptosis in cancer cells and inhibit bacterial growth.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various Gram-positive and Gram-negative bacteria. For instance, it has been tested against strains such as Staphylococcus aureus and Escherichia coli , demonstrating minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL .

Table: Antimicrobial Activity Results

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising results in anticancer studies. It has been evaluated against several human cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF-7). The results from these studies indicate that the compound's anti-proliferative activity is dose-dependent, with IC50 values reported below 25 μM for certain derivatives .

Table: Anticancer Activity Results

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HepG2 | < 25 |

| MCF-7 | < 25 |

| PC-3 | Not specified |

| HCT-116 | Not specified |

Case Studies

Several studies have investigated the biological activities of this compound:

- Study on Antimicrobial Properties : A study published in MDPI demonstrated the compound's effectiveness against multiple bacterial strains, highlighting its potential as a broad-spectrum antibiotic .

- Anticancer Research : Another research article focused on the anticancer properties of similar thiadiazole compounds found that modifications in the piperidine moiety significantly enhanced their efficacy against cancer cell lines .

- Mechanistic Insights : A detailed mechanistic study revealed that the compound might inhibit specific oncogenic pathways by targeting Ras oncogene activity in cancer cells .

Q & A

Q. What are the typical synthetic routes for 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidin-4-ol?

The synthesis often involves multi-step reactions starting with heterocyclic precursors. For example, 5-bromo-1,3,4-thiadiazole derivatives can be synthesized via cyclization of thioamide intermediates under reflux conditions. The piperidin-4-ol moiety is introduced through nucleophilic substitution or coupling reactions using polar aprotic solvents (e.g., DMF) and bases like LiH. Key steps include optimizing reaction time and temperature to maximize yield and purity .

Q. What spectroscopic methods are used to characterize the compound?

Structural confirmation relies on:

- 1H/13C-NMR : Assign proton environments (e.g., coupling constants for bromothiadiazole protons) and carbon signals.

- IR Spectroscopy : Identify functional groups (e.g., hydroxyl stretches at ~3200–3500 cm⁻¹).

- Mass Spectrometry (EI-MS) : Confirm molecular ion peaks and fragmentation patterns. Advanced techniques like 2D NMR (HMBC/HSQC) resolve ambiguities in complex regions .

Q. How is the compound initially screened for biological activity?

Preliminary evaluation includes in vitro antibacterial assays (e.g., MIC determination against E. coli or S. aureus) or receptor-binding studies (e.g., 5-HT1F antagonism). Dose-response curves (EC₅₀/IC₅₀) are generated using luminescence-based assays (e.g., cAMP GloSensor in HEK293T cells) .

Advanced Research Questions

Q. How can reaction conditions be optimized for bromine substitution on the thiadiazole ring?

Bromination efficiency depends on:

- Solvent polarity : Use acetonitrile or DMF to stabilize intermediates.

- Catalysts : HBr or NBS (N-bromosuccinimide) for regioselective substitution.

- Temperature control : Reflux at 80–100°C to minimize side reactions. Monitor progress via TLC and purify intermediates via recrystallization .

Q. How to address contradictory results in biological activity assays?

Contradictions (e.g., nonspecific inhibition at high concentrations) require:

- Selectivity panels : Test against related receptors (e.g., 5-HT1A, 5-HT2B) to rule out off-target effects.

- Radioligand binding assays : Confirm target affinity (e.g., ³H-LSD for 5-HT1F, Ki values).

- Mechanistic studies : Assess downstream signaling (cAMP modulation) to validate functional activity .

Q. What computational methods support structure-activity relationship (SAR) studies?

- Molecular docking : Predict binding modes to targets (e.g., 5-HT1F receptor) using software like AutoDock or Schrödinger.

- QSAR modeling : Corrogate substituent effects (e.g., bromine vs. methyl groups) on bioactivity.

- DFT calculations : Analyze electronic properties (e.g., HOMO/LUMO energies) of the thiadiazole ring .

Q. How is X-ray crystallography used for structural elucidation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.